molecular formula C6H5ClN4 B1418295 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine CAS No. 943736-58-1

4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine

Cat. No.: B1418295
CAS No.: 943736-58-1
M. Wt: 168.58 g/mol
InChI Key: NCSPBRYDQWLYLE-UHFFFAOYSA-N
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Description

4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine is a derivative of pyrrolopyrimidine, characterized by the presence of a chlorine atom at the 4-position and an amino group at the 2-position.

Mechanism of Action

Target of Action

The primary target of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine is the protein kinase CK1ε . This kinase plays a crucial role in various cellular processes, including cell division, differentiation, and apoptosis .

Mode of Action

This compound acts as a highly potent and selective inhibitor of protein kinase CK1ε . By inhibiting this kinase, the compound interferes with its normal function, leading to alterations in the cellular processes that the kinase is involved in .

Biochemical Pathways

The inhibition of protein kinase CK1ε by this compound affects several biochemical pathways. These include the PI3K-PKB signaling pathway, which is involved in cell proliferation and survival . The compound’s action can lead to the downregulation of these pathways, thereby affecting the downstream effects such as cell proliferation and survival .

Pharmacokinetics

It is known that the compound is a solid at room temperature and should be stored at 2-8°c . These properties may influence the compound’s bioavailability and its overall pharmacokinetic profile.

Result of Action

The inhibition of protein kinase CK1ε by this compound can lead to various molecular and cellular effects. For instance, the compound has been shown to exhibit strong neuroprotective and anti-tumor activity . It holds great promise as a potential treatment for Alzheimer’s disease and select cancers .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at 2-8°C Additionally, factors such as pH and the presence of other compounds in the environment can also potentially influence the compound’s action and efficacy

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine typically involves the chlorination of pyrrolopyrimidine derivatives. One common method includes the use of chlorinating agents such as phosphorus oxychloride (POCl3) under reflux conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process. These methods also allow for better control over reaction conditions, leading to higher purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrrolopyrimidine derivatives, which can exhibit different biological activities .

Scientific Research Applications

4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antibacterial and antitumor agent.

    Medicine: Investigated for its role in developing new therapeutic agents, particularly kinase inhibitors.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a kinase inhibitor makes it particularly valuable in the development of targeted cancer therapies .

Properties

IUPAC Name

4-chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c7-5-4-3(1-2-9-4)10-6(8)11-5/h1-2,9H,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCSPBRYDQWLYLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1N=C(N=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650618
Record name 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943736-58-1
Record name 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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